molecular formula C12H17N5O2 B5806355 8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione

8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B5806355
M. Wt: 263.30 g/mol
InChI Key: IQDHOXKEGQPMGF-UHFFFAOYSA-N
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Description

8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethylamine and prop-2-enyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions often require specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory therapies.

Uniqueness

8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific ethylamino and prop-2-enyl substitutions, which confer distinct chemical and biological properties compared to other similar compounds. These unique features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-(ethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-5-7-17-8-9(14-11(17)13-6-2)15(3)12(19)16(4)10(8)18/h5H,1,6-7H2,2-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDHOXKEGQPMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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